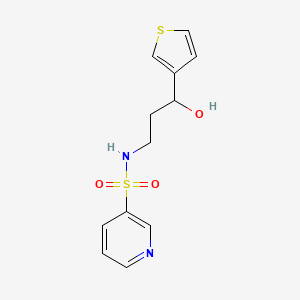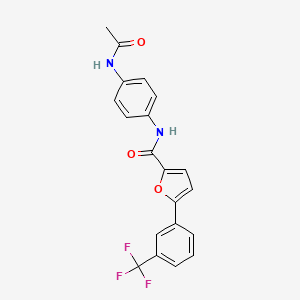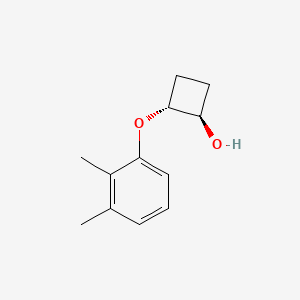![molecular formula C16H25N3O3S B2526864 ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate CAS No. 1147704-83-3](/img/structure/B2526864.png)
ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate is a complex organic compound known for its intriguing structure and potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique molecular configuration, which includes a pyridine ring and a carbamate group, makes it an interesting subject for chemical research and synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate involves a multi-step process that starts with the formation of the central pyridine ring, followed by the introduction of the formamido and carbamate groups. Typical conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, this compound can be produced via batch or continuous flow synthesis. This involves the use of automated systems to precisely control reaction parameters, ensuring consistency and scalability. The processes often leverage high-throughput screening techniques to optimize the reaction conditions further.
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate or formamido groups, leading to the formation of amines or alcohols.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for the modification of its substituents.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various alkylating agents or nucleophiles depending on the desired substitution.
Major Products Formed:
科学研究应用
Ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate has diverse applications:
Chemistry: Used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Its unique structure allows for interactions with biological macromolecules, making it useful in biochemical studies.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism by which ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate exerts its effects is often related to its ability to interact with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds, stabilizing the compound within the active site of an enzyme. This interaction can inhibit or modulate the enzyme's activity, leading to specific biological effects.
相似化合物的比较
Compared to other compounds with similar structures, such as other carbamate or pyridine derivatives, ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate stands out due to its unique combination of functional groups. Similar compounds include:
Ethyl N-(pyridin-3-yl)carbamate: Lacks the formamido and methylsulfanyl groups.
N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)amine: Similar but without the ethyl carbamate group.
Mthis compound: Has a methyl instead of ethyl group, affecting its reactivity and properties.
属性
IUPAC Name |
ethyl N-[4-methyl-1-[(2-methylsulfanylpyridine-3-carbonyl)amino]pentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-5-22-16(21)19-12(9-11(2)3)10-18-14(20)13-7-6-8-17-15(13)23-4/h6-8,11-12H,5,9-10H2,1-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSOMHGARMRCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(CC(C)C)CNC(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)

![(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2526784.png)
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)
![ethyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2526786.png)

![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-chlorobenzene-1-sulfonate](/img/structure/B2526789.png)
![N-{3-cyano-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-phenylacetamide hydrochloride](/img/structure/B2526792.png)




![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)
![(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one](/img/structure/B2526804.png)
